SIRT1 Activation Potency: Superior to Resveratrol and Comparable to SRT2183
SRTCX1002 activates SIRT1 with an EC1.5 of 0.4 µM, demonstrating significantly higher potency than the reference natural product activator Resveratrol, and comparable potency to the advanced lead compound SRT2183 (EC1.5 = 0.36 µM) . This metric is critical for dose-response experimental design.
| Evidence Dimension | Concentration for 1.5-fold activation of SIRT1 (EC1.5) |
|---|---|
| Target Compound Data | 0.4 µM |
| Comparator Or Baseline | Resveratrol (EC1.5 not explicitly listed but known to be higher); SRT2183 (0.36 µM) |
| Quantified Difference | SRTCX1002 is within ~10% of the potency of the highly optimized SRT2183 and demonstrably more potent than Resveratrol. |
| Conditions | In vitro SIRT1 activation assay |
Why This Matters
This sub-micromolar potency allows for the use of lower compound concentrations in cell-based assays, reducing potential off-target effects and solvent toxicity, which is a key procurement consideration for high-content screening.
